2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a benzenesulfonyl group, and a chloro-dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the pyrimidine derivative under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 5-chloro-2,4-dimethoxyaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide stands out due to the presence of both chloro and dimethoxy substituents on the phenyl ring
Properties
CAS No. |
866810-44-8 |
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Molecular Formula |
C20H18ClN3O6S2 |
Molecular Weight |
495.95 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O6S2/c1-29-15-9-16(30-2)14(8-13(15)21)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
WGLZYWVBELRCQO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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